Cas no 608-71-9 (2,3,4,5,6-Pentabromophenol)

2,3,4,5,6-Pentabromophenol structure
Nome do Produto:2,3,4,5,6-Pentabromophenol
2,3,4,5,6-Pentabromophenol Propriedades químicas e físicas
Nomes e Identificadores
-
- Pentabromophenol
- 2,3,4,5,6-Pentabromo
- 2,3,4,5,6-Pentabromophenol
- Phenol,pentabromo- (6CI,7CI,8CI,9CI)
- Bromophenasic acid
- Flammex 5BP
- NSC 5717
- Perbromophenol
- UNII-V89A88NMMX
- HSDB 5500
- Q27094104
- 1e4h
- 3-06-00-00766 (Beilstein Handbook Reference)
- NSC5717
- BRN 1876757
- Pentabromfenol
- CCRIS 4853
- Phenol, pentabromo-
- 2,3,4,5,6-Pentabromophenol #
- MLS002152927
- PBR
- Tox21_200339
- SMR001224527
- EINECS 210-167-3
- Pentabromfenol [Czech]
- PENTABROMOPHENOL [HSDB]
- 4-n-Butylbenzoicacid
- A832934
- CAS-608-71-9
- DTXCID902079
- SCHEMBL268325
- NCGC00090884-02
- AI3-01561
- D94773
- FT-0739390
- CS-0157960
- DTXSID9022079
- AKOS003672224
- DB03167
- MFCD00002147
- CHEMBL1235157
- NCGC00090884-01
- 608-71-9
- 2,3,4,5,6-pentakis(bromanyl)phenol
- Pentabromophenol, 96%
- NCGC00257893-01
- NSC-5717
- AS-13066
- SY317359
- NS00005083
- Phenol, 2,3,4,5,6-pentabromo-
- V89A88NMMX
- WLN: QR BE CE DE EE FE
- pentabromphenol
- HY-W105318
- PENTABROMOHYDROXYBENZENE
- Pentabromofenol
- Phenol, pentabromo
- 2,3,4,5,6Pentabromophenol
- 210-167-3
- Phenol, 2,3,4,5,6pentabromo
-
- MDL: MFCD00002147
- Inchi: 1S/C6HBr5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H
- Chave InChI: SVHOVVJFOWGYJO-UHFFFAOYSA-N
- SMILES: C1(=C(C(=C(C(=C1Br)Br)O)Br)Br)Br
- BRN: 1876757
Propriedades Computadas
- Massa Exacta: 483.59400
- Massa monoisotópica: 483.594428
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 0
- Complexidade: 150
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 5
- Superfície polar topológica: 20.2
- Contagem de Tautomeros: 2
- Carga de Superfície: 0
Propriedades Experimentais
- Cor/Forma: Not available
- Densidade: 2.894
- Ponto de Fusão: 223-226 °C (lit.)
- Ponto de ebulição: 352.3 ºC at 760 mmHg
- Ponto de Flash: 166.9 ºC
- Índice de Refracção: 1.5000 (estimate)
- Coeficiente de partição da água: Insoluble
- Estabilidade/Prazo de validade: Stable. Incompatible with strong oxidizing agents, strong bases.
- PSA: 20.23000
- LogP: 5.20470
- Solubilidade: Not available
2,3,4,5,6-Pentabromophenol Informações de segurança
-
Símbolo:
- Palavra de Sinal:Danger
- Declaração de perigo: H301 + H311 + H331-H315-H319-H335-H400
- Declaração de Advertência: P261-P273-P280-P301+P310-P305+P351+P338-P311
- Número de transporte de matérias perigosas:UN 2811 6.1/PG 3
- WGK Alemanha:3
- Código da categoria de perigo: 23/24/25-36/37/38-50
- Instrução de Segurança: S26-S36/37-S45-S60-S61
- RTECS:SM6125000
-
Identificação dos materiais perigosos:
- Nível de perigo:6.1
- Classe de Perigo:6.1
- PackingGroup:III
- Condição de armazenamento:Store at room temperature
- Termo de segurança:6.1
- Grupo de Embalagem:III
- Frases de Risco:R23/24/25; R36/37/38; R50/53
- Grupo de Embalagem:III
2,3,4,5,6-Pentabromophenol Dados aduaneiros
- CÓDIGO SH:2908199090
- Dados aduaneiros:
China Customs Code:
2908199090Overview:
HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%
2,3,4,5,6-Pentabromophenol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01080-25g |
Pentabromophenol |
608-71-9 | 96% | 25g |
¥5968.0 | 2024-07-19 | |
abcr | AB148836-25 g |
Pentabromophenol, 95%; . |
608-71-9 | 95% | 25 g |
€191.40 | 2023-07-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-236307-25g |
Pentabromophenol, |
608-71-9 | ≥95% | 25g |
¥1579.00 | 2023-09-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PE628-5g |
2,3,4,5,6-Pentabromophenol |
608-71-9 | 98+% | 5g |
294.0CNY | 2021-07-16 | |
TRC | P237840-25 g |
2,3,4,5,6-Pentabromophenol |
608-71-9 | 25g |
75.00 | 2021-07-20 | ||
eNovation Chemicals LLC | D964924-100g |
Pentabromophenol |
608-71-9 | 98+% | 100g |
$540 | 2023-05-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 087190-25g |
2,3,4,5,6-Pentabromophenol |
608-71-9 | 96% | 25g |
795CNY | 2021-05-10 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P1608-25G |
2,3,4,5,6-Pentabromophenol |
608-71-9 | 25g |
¥2757.22 | 2023-11-04 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-236307-25 g |
Pentabromophenol, |
608-71-9 | ≥95% | 25g |
¥1,579.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-236307A-100 g |
Pentabromophenol, |
608-71-9 | ≥95% | 100g |
¥5,212.00 | 2023-07-10 |
2,3,4,5,6-Pentabromophenol Literatura Relacionada
-
1. Relaxation processes in some intramolecularly hydrogen-bonded compoundsMuhammad A. Mazid,Muhammad A. Enayetullah,Stanley Walker J. Chem. Soc. Faraday Trans. 2 1981 77 1143
-
Monika Gupta,Subhransu Sekhar Mohapatra,Surajit Dhara,Santanu Kumar Pal J. Mater. Chem. C 2018 6 2303
-
Victor Hugo A. Pinto,Nathália K. S. M. Falc?o,Bárbara Mariz-Silva,Maria Gardennia Fonseca,Júlio S. Rebou?as Dalton Trans. 2020 49 16404
-
Liqin Ji,Lincheng Zhou,Xue Bai,Yanming Shao,Guanghui Zhao,Yanzhi Qu,Cong Wang,Yanfeng Li J. Mater. Chem. 2012 22 15853
-
5. The reaction of the OH radical with pentafluoro-, pentachloro-, pentabromo- and 2,4,6-triiodophenol in water: electron transfer vs. addition to the ringXingwang Fang,Heinz-Peter Schuchmann,Clemens von Sonntag vs. addition to the ring. Xingwang Fang Heinz-Peter Schuchmann Clemens von Sonntag J. Chem. Soc. Perkin Trans. 2 2000 1391
608-71-9 (2,3,4,5,6-Pentabromophenol) Produtos relacionados
- 30905-08-9(Acetamide,N-(2-methyl-1H-benzimidazol-7-yl)-)
- 1805605-47-3(5-(Chloromethyl)-4-(difluoromethyl)-3-fluoro-2-nitropyridine)
- 2228117-88-0(2-hydroxy-2-methyl-3-(oxan-2-yl)propanoic acid)
- 313646-78-5(4-benzoyl-N-4-(4-tert-butylphenyl)-1,3-thiazol-2-ylbenzamide)
- 2639415-24-8(2-{[(Benzyloxy)carbonyl](prop-2-en-1-yl)amino}-4-methyl-1,3-thiazole-5-carboxylic acid)
- 441289-78-7(7-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide)
- 890707-28-5(2-Amino-5-Chloro-N,3-Dimethylbenzamide)
- 2418677-61-7(4,4-Difluoro-1-[2-oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carbonyl]pyrrolidine-2-carbonitrile)
- 1805185-71-0(4-Cyano-6-(difluoromethyl)-3-nitropyridine-2-sulfonamide)
- 1904304-52-4(N-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)cyclohex-3-ene-1-carboxamide)
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:608-71-9)Pentabromophenol

Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:608-71-9)2,3,4,5,6-Pentabromophenol

Pureza:99%
Quantidade:100mg
Preço ($):183.0